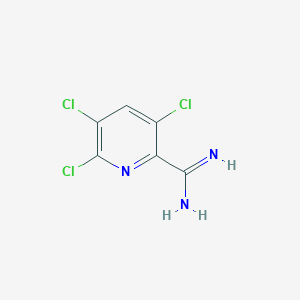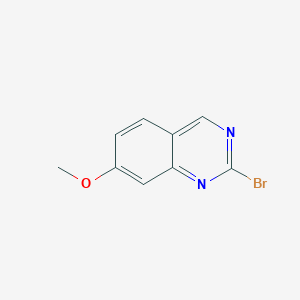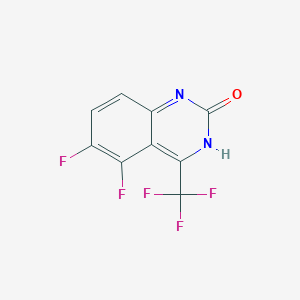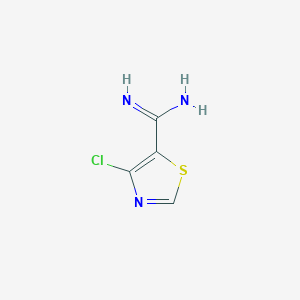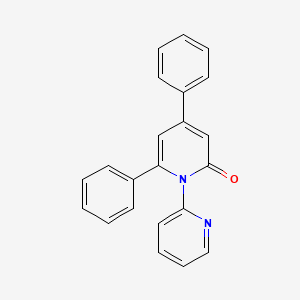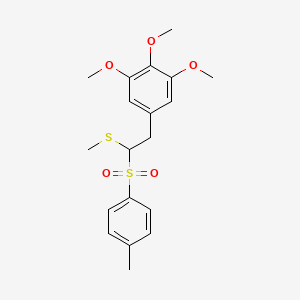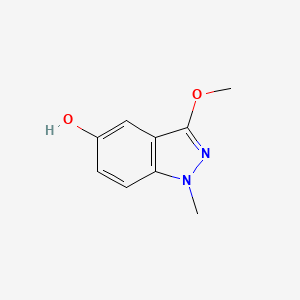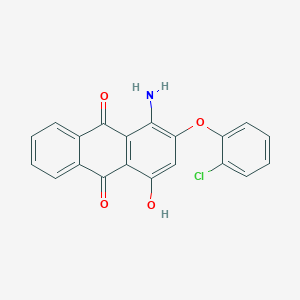
1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound features an anthracene backbone, which is a polycyclic aromatic hydrocarbon, substituted with amino, chlorophenoxy, and hydroxy groups. These functional groups confer unique chemical properties and reactivity to the molecule, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
The synthesis of 1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. The synthetic route may include:
Nitration and Reduction: Starting with anthracene, nitration followed by reduction can introduce the amino group.
Chlorophenoxy Substitution:
Hydroxylation: The hydroxyl group can be introduced via electrophilic aromatic substitution or through directed ortho-metalation followed by oxidation.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Coupling Reactions: The amino group can engage in coupling reactions, such as forming azo compounds.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism by which 1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other anthracene derivatives with different substituents. For example:
1-Amino-2-phenoxy-4-hydroxyanthracene-9,10-dione: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-Amino-2-(2-chlorophenoxy)-4-methoxyanthracene-9,10-dione:
The uniqueness of 1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
63351-77-9 |
|---|---|
Molekularformel |
C20H12ClNO4 |
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
1-amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H12ClNO4/c21-12-7-3-4-8-14(12)26-15-9-13(23)16-17(18(15)22)20(25)11-6-2-1-5-10(11)19(16)24/h1-9,23H,22H2 |
InChI-Schlüssel |
HXIOVXBUAPXXEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=CC=C4Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


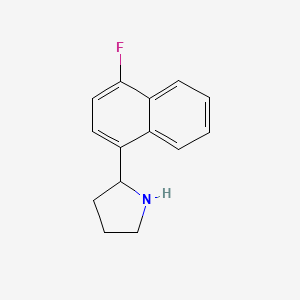
![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)

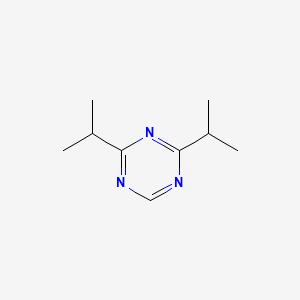
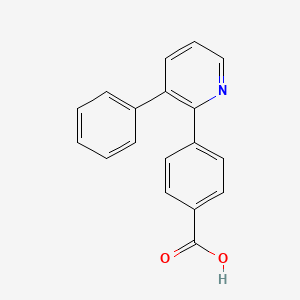
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
